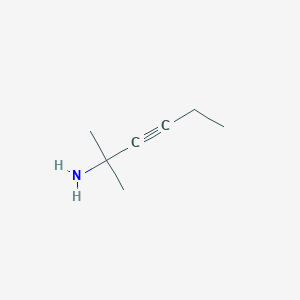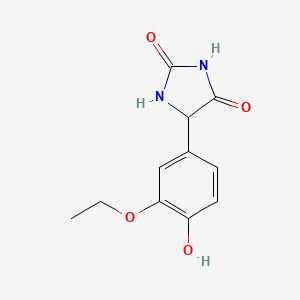
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an imidazolidine ring fused with a phenyl group that has ethoxy and hydroxy substituents. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. This method is often used to introduce the imidazolidine-2,4-dione core .
Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide to form the imidazolidine-2,4-dione structure . This reaction is known for its efficiency and ability to produce a wide range of derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and hydroxy groups on the phenyl ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.
科学研究应用
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Industry: It is used in the production of pharmaceuticals and other fine chemicals, benefiting from its versatile reactivity and stability.
作用机制
The mechanism of action of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of voltage-gated sodium channels, contributing to its anticonvulsant properties . Additionally, its structure allows it to interact with bacterial proteins, leading to its antibacterial activity .
相似化合物的比较
Similar Compounds
5-(3-Hydroxyphenyl)imidazolidine-2,4-dione: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: Another similar compound with a different substitution pattern on the phenyl ring.
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in various industrial applications, this compound has different substituents on the imidazolidine ring.
Uniqueness
The presence of both ethoxy and hydroxy groups on the phenyl ring of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione makes it unique compared to its analogs. These substituents can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.
属性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
5-(3-ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-8-5-6(3-4-7(8)14)9-10(15)13-11(16)12-9/h3-5,9,14H,2H2,1H3,(H2,12,13,15,16) |
InChI 键 |
AEEACPFQFRGUSY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)N2)O |
溶解度 |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)

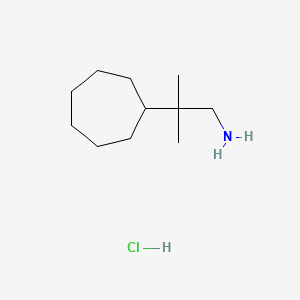
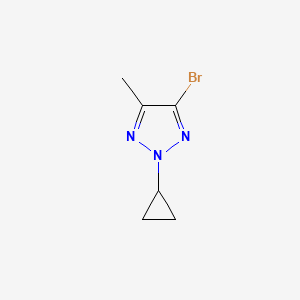
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
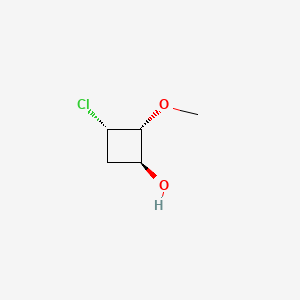
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

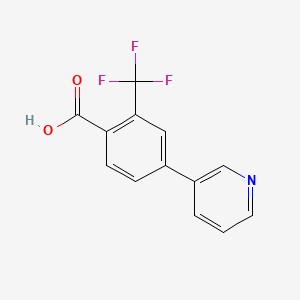
![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
